molecular formula C13H15N3O3S B11546737 methyl 2-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate

methyl 2-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate

Cat. No.: B11546737
M. Wt: 293.34 g/mol
InChI Key: QISYKTJOTUABFL-UHFFFAOYSA-N
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Description

Methyl 2-{[(dimethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(dimethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate typically involves multiple steps. One common method includes the reaction of N-methylbenzimidazole with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(dimethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzimidazole derivatives .

Scientific Research Applications

Methyl 2-{[(dimethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[(dimethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-formylbenzimidazole: Another benzimidazole derivative with similar structural features.

    2-(1-Methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.

Uniqueness

Methyl 2-{[(dimethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylcarbamoyl and sulfanyl groups contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

methyl 2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzimidazole-1-carboxylate

InChI

InChI=1S/C13H15N3O3S/c1-15(2)11(17)8-20-12-14-9-6-4-5-7-10(9)16(12)13(18)19-3/h4-7H,8H2,1-3H3

InChI Key

QISYKTJOTUABFL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=NC2=CC=CC=C2N1C(=O)OC

Origin of Product

United States

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